BenchChemオンラインストアへようこそ!

tert-Buthyl Pitavastatin

Pharmacokinetics Drug Transporters Hepatoselectivity

Choose tert-Butyl Pitavastatin (CAS 586966-54-3) as your strategic intermediate for pitavastatin calcium API synthesis. The tert-butyl ester protecting group is critical for enabling the mild-condition, high-yield stereoselective reactions that are patented for industrial production. This directly results in superior crystallinity and significantly reduced impurity profiles compared to alternative precursors, ensuring a more efficient, cost-effective manufacturing process and higher final API quality.

Molecular Formula C29H32FNO4
Molecular Weight 477.6 g/mol
Cat. No. B10828145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Buthyl Pitavastatin
Molecular FormulaC29H32FNO4
Molecular Weight477.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O
InChIInChI=1S/C29H32FNO4/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(30)13-11-18)23-6-4-5-7-25(23)31-28(24)19-8-9-19/h4-7,10-15,19,21-22,32-33H,8-9,16-17H2,1-3H3
InChIKeyRCARMBIYAHBUHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl Pitavastatin: Physicochemical Profile and Role as a Pitavastatin Synthetic Precursor


tert-Butyl Pitavastatin (CAS 586966-54-3; molecular formula C29H32FNO4; molecular weight 477.57 g/mol) is a tert-butyl ester derivative of pitavastatin, a potent synthetic HMG-CoA reductase inhibitor . This compound is a white to off-white crystalline solid with limited aqueous solubility but is soluble in organic solvents such as DMSO (100 mg/mL) and chloroform . Unlike the active pharmaceutical ingredient pitavastatin calcium, tert-Butyl Pitavastatin is primarily utilized as a key intermediate or building block in the synthesis and purification of pitavastatin and its pharmaceutically acceptable salts, rather than as a direct therapeutic agent .

Why Pitavastatin Analogs Like tert-Butyl Pitavastatin Are Not Interchangeable in Synthesis and Research


Generic substitution of pitavastatin intermediates like tert-Butyl Pitavastatin is not straightforward due to the critical role of the tert-butyl ester protecting group in enabling stereoselective synthesis and high-purity isolation. Patents explicitly highlight that the tert-butyl ester form provides improved crystallinity and reduced impurity formation compared to other pitavastatin precursors [1]. The synthetic routes for pitavastatin tert-butyl ester are optimized for mild reaction conditions, good stereoselectivity, and high yields, which are essential for industrial production and not guaranteed with alternative esters or salts [2]. Consequently, substituting tert-Butyl Pitavastatin with another pitavastatin-related compound could compromise synthetic efficiency, product purity, and downstream pharmaceutical quality, underscoring its unique value as a strategic procurement choice for manufacturers and researchers.

Quantitative Differentiation of Pitavastatin from Other Statins: An Evidence-Based Guide for Scientific Selection


Superior Hepatic Uptake Efficiency via OATP1B1 Transporter Compared to Atorvastatin and Rosuvastatin

Pitavastatin demonstrates significantly more efficient hepatic uptake via the organic anion-transporting polypeptide 1B1 (OATP1B1) compared to atorvastatin and rosuvastatin. Based on intrinsic clearance values, pitavastatin is taken up more efficiently by OATP1B1 than both rosuvastatin and atorvastatin [1].

Pharmacokinetics Drug Transporters Hepatoselectivity

Significantly Higher Oral Bioavailability Compared to All Other Statins

Pitavastatin possesses an oral bioavailability of approximately 60%, which is higher than that of any other statin. The majority of the bioavailable fraction is excreted unchanged in the bile, contributing to a prolonged duration of action [1].

Pharmacokinetics Bioavailability Drug Development

Minimal Metabolism by CYP450 Enzymes, Reducing Drug-Drug Interaction Liability

Pitavastatin undergoes minimal metabolism by the cytochrome P450 (CYP) system, with only a small amount of clinically insignificant metabolism by CYP2C9, unlike atorvastatin and simvastatin which are extensively metabolized by CYP3A4 [1].

Drug Metabolism Cytochrome P450 Drug-Drug Interactions

Superior LDL-C Reduction Potency Compared to Fluvastatin and Atorvastatin

A Cochrane systematic review of randomized controlled trials established that for reducing LDL cholesterol, pitavastatin is about 77-fold more potent than fluvastatin and 6.2-fold more potent than atorvastatin on a mg-per-mg basis [1].

Lipid-Lowering Potency LDL-C

Superior LDL-C Reduction vs. Pravastatin and Comparable Efficacy vs. Atorvastatin/Rosuvastatin

In a Phase IV, multicenter, randomized, double-blind, superiority trial, pitavastatin 4 mg demonstrated superior LDL-C reductions compared with pravastatin 40 mg after 12 weeks of therapy in adults with primary hyperlipidemia or mixed dyslipidemia [1]. Additionally, the head-to-head PATROL trial showed that pitavastatin 2 mg, atorvastatin 10 mg, and rosuvastatin 2.5 mg equally reduced LDL-C and LDL particles by 40-45% [2].

Lipid-Lowering Efficacy Clinical Trial

Consistent and Potent HDL-C Elevating Effect Differentiates Pitavastatin from Atorvastatin and Rosuvastatin

A systematic review and meta-analysis comparing pitavastatin 2 mg daily and atorvastatin 10 mg daily found that while efficacy in lowering LDL-C, total cholesterol (TC), and triglycerides (TG) was comparable, pitavastatin was superior to atorvastatin in increasing levels of HDL-C [1]. Another study reported that differently from atorvastatin and rosuvastatin, pitavastatin increased the level of HDL by 1.9% [2].

Lipid-Lowering HDL-C Cardiovascular

Precision Applications of tert-Butyl Pitavastatin and Pitavastatin in Research and Industry


High-Purity Pitavastatin Calcium API Manufacturing

Procurement of tert-Butyl Pitavastatin is essential for pharmaceutical manufacturers synthesizing pitavastatin calcium active pharmaceutical ingredient (API). As a key intermediate, its use in patented synthetic routes is justified by its ability to undergo mild-condition reactions with high stereoselectivity and yield, leading to improved crystallinity and reduced impurities compared to other precursors [1]. This directly translates to a more efficient and cost-effective manufacturing process for high-purity pitavastatin calcium.

In Vitro Transporter and Drug-Drug Interaction (DDI) Studies

Research laboratories investigating statin pharmacology should select pitavastatin as a reference compound due to its unique transporter-mediated hepatic uptake (OATP1B1) and minimal CYP450 metabolism [1]. Studies on drug-drug interactions (DDIs) specifically benefit from pitavastatin's profile, as its negligible CYP3A4 metabolism makes it an ideal probe substrate for isolating transporter-mediated interactions without confounding metabolic interference, unlike atorvastatin or simvastatin [2].

Preclinical Models of Mixed Dyslipidemia Requiring HDL-C Elevation

In preclinical research focused on novel lipid-lowering therapies or combination treatments, pitavastatin serves as a superior comparator due to its demonstrated and consistent ability to elevate HDL-C while potently lowering LDL-C [1]. This dual-action profile, distinct from atorvastatin and rosuvastatin, makes pitavastatin the standard for studies aiming to model comprehensive lipid management or investigate mechanisms of HDL-C regulation in dyslipidemic animal models.

Formulation Development for Enhanced Bioavailability Products

Scientists developing novel statin formulations or drug delivery systems can utilize pitavastatin's exceptionally high oral bioavailability (60%) as a benchmark [1]. Its favorable pharmacokinetic profile, including minimal food effect and a long duration of action due to enterohepatic recirculation, provides a strong rationale for its selection in studies aimed at improving the therapeutic index or patient adherence of lipid-lowering regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Buthyl Pitavastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.